molecular formula C24H21ClN4O3 B2527975 N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326807-97-9

N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2527975
CAS No.: 1326807-97-9
M. Wt: 448.91
InChI Key: AOBTWDUBYSWPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Derivatives

A study by Iftikhar et al. (2019) outlined a novel synthetic route for a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, showcasing the versatility in synthesizing oxadiazole derivatives. These compounds were evaluated for their α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes or as a lead for developing antidiabetic drugs. The molecular modeling and ADME predictions supported the findings, indicating that these compounds could be promising drug leads due to their favorable pharmacokinetic profiles (Iftikhar et al., 2019).

Antibacterial Activity

Another research by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This study highlights the antimicrobial applications of such compounds, indicating their potential use in developing new antibacterial agents. The compound bearing a 2-methylphenyl group exhibited significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting these derivatives as candidates for further antimicrobial agent development (Iqbal et al., 2017).

Antimicrobial and Anticancer Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, showcasing their antimicrobial activities against bacterial and fungal strains. This study underscores the potential of oxadiazole and thiazole derivatives in the development of new antimicrobial agents (Wardkhan et al., 2008).

Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which were identified as potential anti-bacterial agents against both gram-negative and gram-positive bacteria. The study also included molecular docking and cytotoxicity studies, highlighting the therapeutic potential of these compounds in antibacterial applications (Siddiqui et al., 2014).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-16-3-2-4-18(13-16)23-27-24(32-28-23)19-7-10-22(31)29(14-19)15-21(30)26-12-11-17-5-8-20(25)9-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBTWDUBYSWPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.